VcMMAE

描述

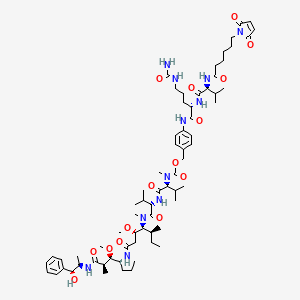

缬氨酸-瓜氨酸-单甲基奥利司他汀E (VCMMAE) 是一种用于开发抗体药物偶联物 (ADC) 的化合物。它由通过缬氨酸-瓜氨酸肽连接体连接到单克隆抗体的细胞毒剂单甲基奥利司他汀E (MMAE) 组成。 该化合物旨在通过将细胞毒剂直接递送至肿瘤细胞来靶向杀死癌细胞,最大程度地减少对健康组织的损害 .

准备方法

合成路线和反应条件

VCMMAE 的合成涉及通过缬氨酸-瓜氨酸连接体将单甲基奥利司他汀E 偶联到单克隆抗体。该过程通常包括以下步骤:

抗体活化: 使用 N-羟基琥珀酰亚胺酯 (NHS) 酯或马来酰亚胺基团活化单克隆抗体.

连接体连接: 将缬氨酸-瓜氨酸连接体连接到活化的抗体.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 诸如质谱、疏水相互作用色谱和聚丙烯酰胺凝胶电泳等技术用于分析和优化 ADC .

化学反应分析

反应类型

VCMMAE 经历了几种类型的化学反应,包括:

常见试剂和条件

溶酶体蛋白酶: 这些酶在靶细胞内裂解缬氨酸-瓜氨酸连接体.

酸性条件: 癌细胞的细胞内环境通常提供水解连接体所需的酸性条件.

形成的主要产物

科学研究应用

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- VcMMAE is primarily used in ADC formulations due to its high potency and specific targeting capabilities. Several ADCs have been developed using this compound, including:

- cAC10-vcMMAE : Targeting CD30-positive malignancies, this ADC has shown significant efficacy in preclinical models, inducing complete responses in xenograft studies with minimal toxicity .

- HB22.7-vcMMAE : This ADC targets CD22 and has demonstrated potent antitumor activity against non-Hodgkin lymphoma in mouse models .

- VcMMAE is primarily used in ADC formulations due to its high potency and specific targeting capabilities. Several ADCs have been developed using this compound, including:

-

Pharmacokinetics and Exposure-Response Relationships

- Clinical studies have characterized the pharmacokinetics of various this compound-based ADCs. For instance, a study involving eight different ADCs revealed consistent pharmacokinetic profiles with an average drug-to-antibody ratio (DAR) of approximately 3.5 . The exposure-response relationship indicated that higher drug exposure correlates with improved objective response rates in cancer patients .

-

Preclinical Efficacy Studies

- Numerous studies have assessed the efficacy of this compound-containing ADCs against resistant cancer types. For example, the HB22.7-vcMMAE demonstrated durable responses in xenograft models representing difficult-to-treat lymphoma subtypes . These studies support this compound's potential as a leading candidate for further clinical development.

Detailed Case Studies

作用机制

VCMMAE 通过靶向递送机制发挥其作用:

相似化合物的比较

VCMMAE 与其他类似化合物进行了比较,例如:

布伦替昔单抗维多汀: 该 ADC 也使用单甲基奥利司他汀E 作为细胞毒剂,但靶向表达 CD30 的细胞.

曲妥珠单抗艾坦西汀: 该 ADC 使用不同的细胞毒剂艾坦西汀,并靶向表达 HER2 的细胞.

独特性

This compound 的独特之处在于其特定的缬氨酸-瓜氨酸连接体,它在血液中提供稳定性并在靶细胞内有效释放细胞毒剂 .

类似化合物列表

- 布伦替昔单抗维多汀

- 曲妥珠单抗艾坦西汀

- 格列白妥珠单抗维多汀

生物活性

VcMMAE (valine-citrulline monomethyl auristatin E) is a potent cytotoxic agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its mechanism of action primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells. This article explores the biological activity of this compound, including its efficacy in various cancer models, case studies, and relevant research findings.

This compound is linked to monoclonal antibodies via a stable valine-citrulline peptide linker. This linker is designed to remain intact in the bloodstream but is cleaved by cathepsin enzymes within tumor cells, releasing MMAE and activating its cytotoxic properties. The specificity of this approach allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound-conjugated ADCs against various types of cancers, particularly non-Hodgkin lymphoma (NHL) and solid tumors.

Table 1: Summary of Efficacy Studies Involving this compound

Case Studies

-

HB22.7-vcMMAE in Non-Hodgkin Lymphoma :

A study reported that the HB22.7-vcMMAE ADC showed significant antitumor activity in preclinical models of NHL, achieving durable complete responses with minimal toxicity. The study highlighted the importance of the ligand-blocking properties of HB22.7, which may enhance cytotoxicity beyond that provided by MMAE alone . -

IMAB362-vcMMAE for Gastric Cancer :

Another investigation into IMAB362-vcMMAE demonstrated its ability to inhibit tumor growth and prolong survival in both early and advanced gastric cancer models. The study emphasized the potential of this ADC to target CLDN18.2-expressing tumors effectively . -

Rituximab-vcMMAE for CD20+ Lymphoma :

Research on rituximab-vcMMAE indicated significant cytotoxic activity against CD20-positive cell lines, suggesting that this ADC could enhance the therapeutic efficacy of rituximab by delivering a potent cytotoxic agent directly to malignant cells .

Pharmacokinetics and Bystander Effect

The pharmacokinetics of this compound are critical for its efficacy. Studies have shown that the intracellular accumulation of MMAE is influenced by factors such as ADC internalization rates and HER2 expression levels in target cells . Additionally, this compound has been observed to mediate a "bystander effect," where neighboring non-target cells are also affected by the released MMAE, enhancing overall therapeutic outcomes .

Table 2: Key Pharmacokinetic Parameters for this compound

| Parameter | Value |

|---|---|

| MMAE Influx Rate | Variable by cell line |

| MMAE Efflux Rate | Variable by cell line |

| Intracellular Degradation Rate | Variable by linker stability |

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBVBUNULOTNS-HOKPPMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646502-53-6 | |

| Record name | Vedotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SGD-1006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。